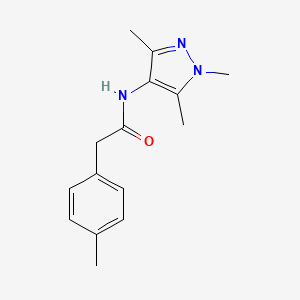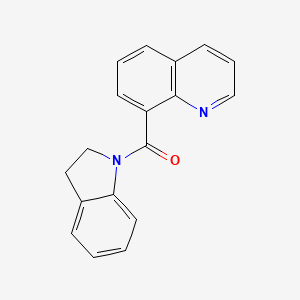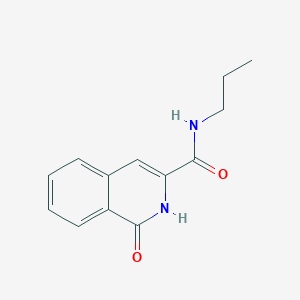
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide, also known as MQCA, is a synthetic compound that belongs to the quinoline family of organic compounds. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide exerts its pharmacological effects by targeting various molecular pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide inhibits the activity of these pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration and invasion, the suppression of inflammatory cytokines, and the modulation of oxidative stress. N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide in lab experiments is its high potency and selectivity for cancer cells. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide in various diseases. Some of the future directions for research include the optimization of its synthesis method, the development of more efficient delivery methods, and the exploration of its potential in combination with other anticancer agents. Additionally, more studies are needed to investigate the safety and toxicity of N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide in vivo.
Synthesis Methods
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-methoxy-5-methylphenol with ethyl bromoacetate to form 2-ethoxy-5-methylphenyl acetate. This intermediate is then reacted with 8-aminoquinoline in the presence of a catalyst to yield N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-16(22-2)15(11-12)20-18(21)14-7-3-5-13-6-4-10-19-17(13)14/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYVWWAVPWIPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)quinoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)




![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)